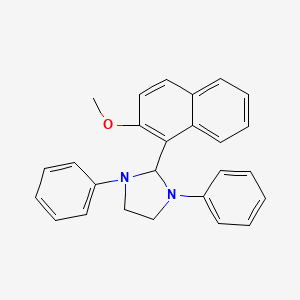

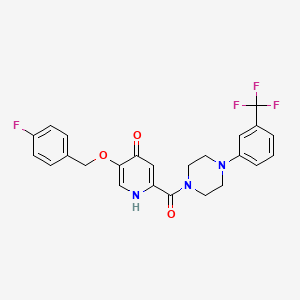

![molecular formula C22H18N2O4 B2465728 3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005052-41-4](/img/structure/B2465728.png)

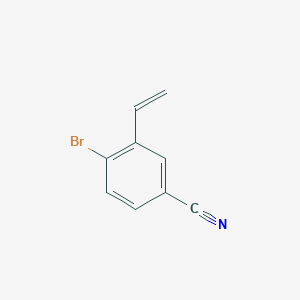

3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups including a furan ring, a phenyl ring, a pyrroloisoxazole ring, and a tolyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility, while the presence of the isoxazole ring could influence its reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione and similar compounds have been a focus in chemical synthesis, particularly in the formation of various heterocyclic compounds. For example, the reaction of furan-2,3-diones with aryl isocyanates and hydrazines leads to the formation of oxazine-2.4-diones and pyrazole-3-carboxylic acid-hydrazide, respectively (Kollenz et al., 1972); (Ilhan et al., 2005). Additionally, such compounds participate in cycloaddition reactions and can lead to the formation of complex molecules like pyrrolopyrimidines (Adams et al., 2005).

Application in Organic Synthesis

These compounds are pivotal in the synthesis of various organic molecules. For instance, their reactions with amino acid and hydrazine derivatives are crucial in the production of different dihydro-1H-pyrrol-3-ones, a process integral to the synthesis of diverse organic structures (Saçmacı et al., 2005). The variety of reactions they undergo, including cyclocondensation, allows for the creation of multiple heterocyclic structures which are important in organic chemistry and potential pharmacological applications.

Potential in Material Science

Compounds like this compound may also find applications in material science. Their structural properties and reactions can lead to the development of novel materials with specific properties, particularly in the field of organic electronics and polymer chemistry. For example, the synthesis of donor–acceptor copolymers containing pyrrolopyrrole-dione and furan units shows potential in organic field effect transistors and polymer solar cells (Yuan et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis .

Mode of Action

Based on the structure and activity of similar compounds, it is plausible that it binds to its target protein and inhibits its function . This inhibition could disrupt the normal cell cycle progression, leading to cell death .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects of this disruption could include decreased cell proliferation and increased cell death .

Pharmacokinetics

Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound could have good oral bioavailability .

Result of Action

The result of the compound’s action is likely to be a decrease in cell proliferation and an increase in cell death, due to its potential inhibitory effects on CDK2 . This could make the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and activity . Additionally, the presence of other molecules could potentially affect the compound’s binding to its target

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-14-7-5-10-16(13-14)23-21(25)18-19(17-11-6-12-27-17)24(28-20(18)22(23)26)15-8-3-2-4-9-15/h2-13,18-20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGGYUOCROHAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

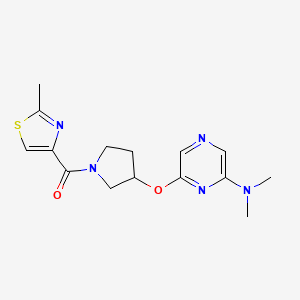

![1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465654.png)

![3-(2-methylbenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465657.png)

![5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2465660.png)

![1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B2465667.png)